

4-Amino-2-methylbenzoic acid theoretical properties

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Compound of Interest

Compound Name: 4-Amino-2-methylbenzoic acid

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An In-depth Technical Guide on the Theoretical Properties of **4-Amino-2-methylbenzoic Acid**

Introduction

4-Amino-2-methylbenzoic acid, also known as 4-amino-o-toluic acid, is an aromatic amino acid derivative with the chemical formula $C_8H_9NO_2$.^{[1][2]} Its unique structure, featuring an amino group and a carboxylic acid group attached to a toluene backbone, makes it a valuable building block in various fields of chemical synthesis.^[2] This compound serves as a key intermediate in the manufacturing of pharmaceuticals, particularly analgesics and anti-inflammatory drugs, as well as in the synthesis of dyes and agrochemicals.^[2] Its properties are also of interest in materials science and biochemical research.^[3] This guide provides a detailed overview of the theoretical and experimentally determined properties of **4-Amino-2-methylbenzoic acid**, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of **4-Amino-2-methylbenzoic acid** are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

Property	Value	Reference
IUPAC Name	4-amino-2-methylbenzoic acid	[1]
Synonyms	4-Amino-o-toluic acid, 4-Carboxy-3-methylaniline	[4][5]
CAS Number	2486-75-1	[1][4]
Molecular Formula	C ₈ H ₉ NO ₂	[1][2]
Molecular Weight	151.16 g/mol	[1]
Appearance	White to yellow or light orange powder/crystal	[2][5][6]
Melting Point	160-165 °C	[4][7]
Purity	≥95% to >98.0% (HPLC)	[2][4][5]
Storage	Room temperature, in a cool, dark place is recommended. Store under inert gas as it may be air-sensitive.	[5]

Computed and Spectroscopic Properties

Computational models provide valuable theoretical data that complements experimental findings. Spectroscopic analysis is essential for structural elucidation and purity assessment.

Computed Molecular Descriptors

The following table lists properties of **4-Amino-2-methylbenzoic acid** calculated using computational chemistry models.

Property	Value	Reference
Exact Mass	151.063328530 Da	[1]
Topological Polar Surface Area	63.3 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	1	[1]
SMILES String	<chem>Cc1cc(N)ccc1C(O)=O</chem>	[7]
InChIKey	XRSQZFJLEPBPOZ-UHFFFAOYSA-N	[1]

Predicted Spectral Data

While detailed experimental spectra require specific laboratory analysis, the theoretical spectral characteristics can be predicted based on the molecule's functional groups.

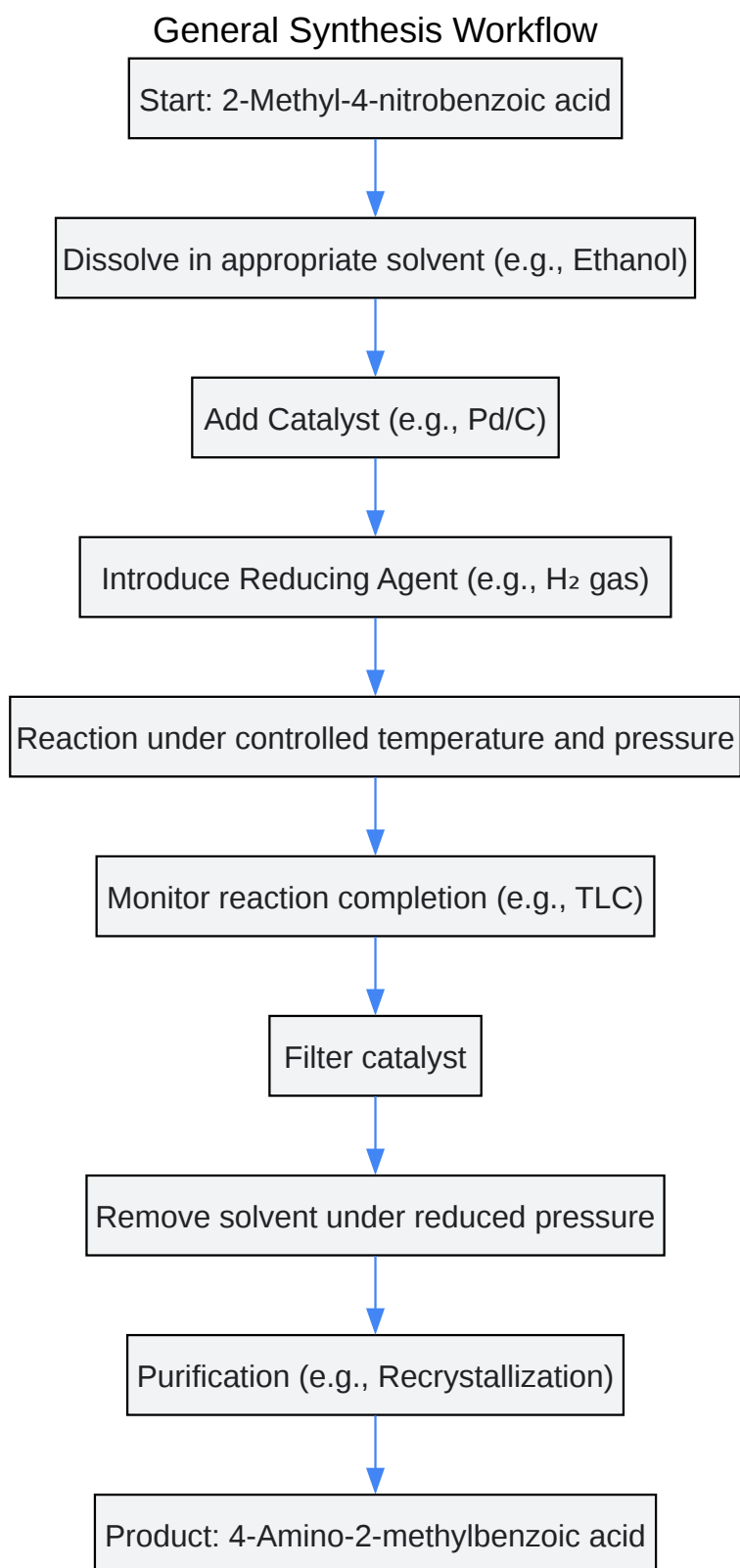
Spectroscopic Technique	Predicted Key Features
^1H NMR	- Aromatic protons (3H) in the 6-8 ppm region. - Methyl protons (3H) as a singlet around 2-2.5 ppm. - Amine protons (2H) as a broad singlet, chemical shift can vary. - Carboxylic acid proton (1H) as a very broad singlet, typically >10 ppm.
^{13}C NMR	- Aromatic carbons in the 110-150 ppm region. - Carboxylic acid carbonyl carbon >165 ppm. - Methyl carbon around 15-25 ppm.
FTIR (Infrared)	- O-H stretch (carboxylic acid) as a very broad band from 2500-3300 cm^{-1} . - N-H stretch (amine) around 3300-3500 cm^{-1} . - C=O stretch (carboxylic acid) around 1680-1710 cm^{-1} . - C=C stretches (aromatic) in the 1450-1600 cm^{-1} region. - C-N stretch around 1250-1350 cm^{-1} .
Mass Spectrometry (MS)	- Expected molecular ion peak (M^+) at $m/z \approx 151.06$. - Common fragmentation patterns would include the loss of -OH ($m/z \approx 134$) and -COOH ($m/z \approx 106$).

Experimental Protocols & Workflows

The following sections detail generalized protocols for the synthesis and spectroscopic analysis of aromatic carboxylic acids like **4-Amino-2-methylbenzoic acid**.

General Synthesis Workflow

A common method for synthesizing **4-Amino-2-methylbenzoic acid** involves the reduction of the corresponding nitro compound, 2-methyl-4-nitrobenzoic acid.^[6] The general workflow is depicted below.



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Caption: General workflow for the synthesis of **4-Amino-2-methylbenzoic acid**.

Spectroscopic Analysis Protocols

Accurate structural confirmation and purity assessment are critical. The following are standard methodologies for acquiring spectroscopic data for solid organic compounds.[\[8\]](#)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

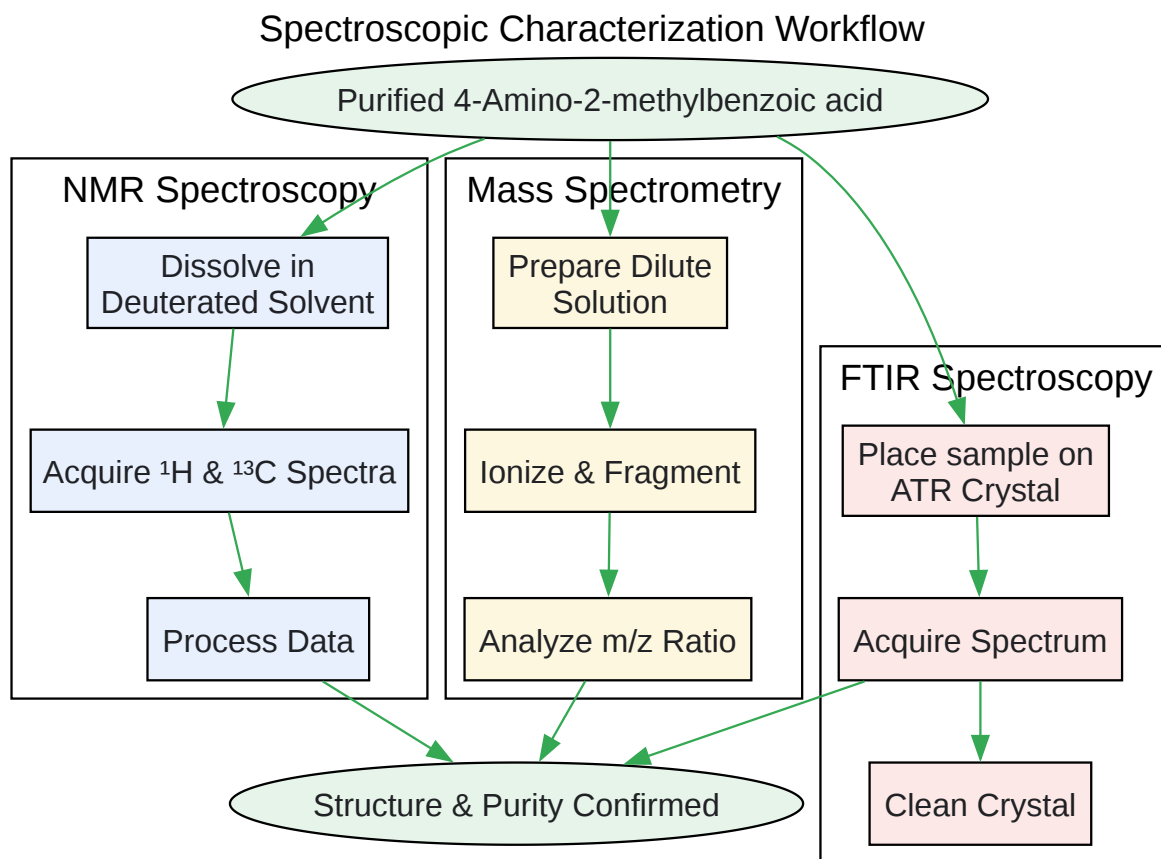
- Objective: To obtain ^1H and ^{13}C NMR spectra for detailed structural elucidation.
- Methodology:
 - Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-2-methylbenzoic acid** in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
 - Data Acquisition: Place the NMR tube in the spectrometer. Acquire ^1H and ^{13}C spectra using standard pulse programs.
 - Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

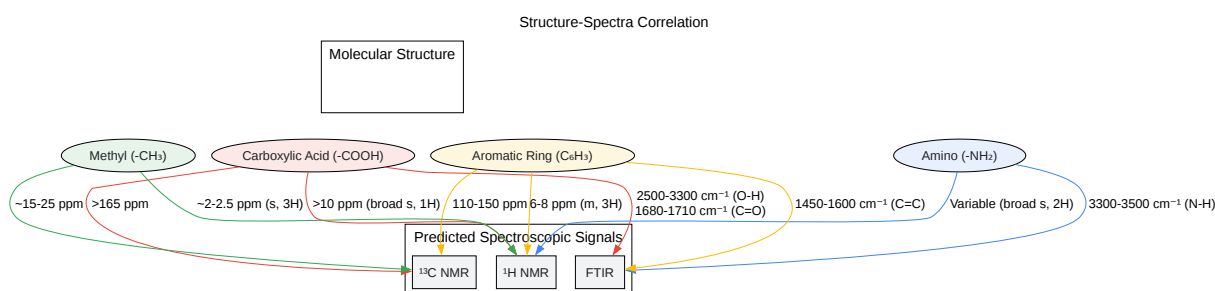
2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology (Attenuated Total Reflectance - ATR):
 - Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[\[8\]](#)
 - Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.[\[8\]](#)
 - Data Acquisition: Acquire the infrared spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.[\[8\]](#)
 - Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the analysis.[\[8\]](#)

3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology (Electron Ionization - EI):
 - Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol).[8]
 - Ionization: Introduce the sample into the mass spectrometer where it is bombarded with high-energy electrons, causing ionization and fragmentation.[8]
 - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[8]





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